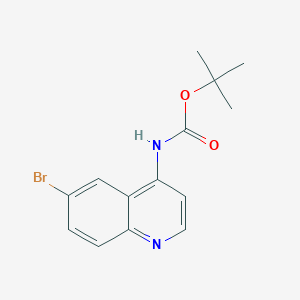
tert-butyl N-(6-bromoquinolin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(6-bromoquinolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromoquinolin-4-yl)carbamate typically involves the reaction of 6-bromoquinoline with tert-butyl carbamate. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate. The solvent used is usually 1,4-dioxane, and the reaction is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Coupling Reactions: Products include more complex molecules formed by coupling with other aromatic compounds.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-bromoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom and tert-butyl group can also interact with proteins and enzymes, inhibiting their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(8-bromoquinolin-2-yl)carbamate
- tert-Butyl N-(4-bromoquinolin-6-yl)carbamate
- tert-Butyl N-(6-bromoisoquinolin-4-yl)carbamate
Uniqueness: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate is unique due to the specific position of the bromine atom on the quinoline ring. This positioning affects its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H15BrN2O2 |
|---|---|
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-8H,1-3H3,(H,16,17,18) |
Clé InChI |
PLFIQUWLDYGBMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















